N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide: is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the imidazole ring and a sulfonamide group at the 4-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide can be achieved through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the imidazole ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the imidazole derivative with sulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and cellular pathways.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.
Comparison with Similar Compounds
N-(4-Methoxybenzyl)thiosemicarbazide: Similar in structure but contains a thiosemicarbazide group instead of a sulfonamide group.
1-(4-Methoxybenzyl)-1H-imidazole: Lacks the sulfonamide group, making it less polar and potentially less active in certain biological assays.
N-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a triazole ring instead of an imidazole ring, leading to different biological activities.
Uniqueness: N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is unique due to the presence of both the methoxybenzyl and sulfonamide groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1H-imidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-17-10-4-2-9(3-5-10)6-14-18(15,16)11-7-12-8-13-11/h2-5,7-8,14H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKLFOZGDPRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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